4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
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Overview
Description
4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is a phenolic compound characterized by the presence of a methoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol typically involves the condensation of 4-methoxyphenol with 1,2,4-triazole-4-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenols and triazoles.
Scientific Research Applications
4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The triazole ring can interact with metal ions, potentially inhibiting metalloenzymes. These interactions can lead to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): Shares the methoxyphenol structure but has an allyl group instead of a triazole ring.
Guaiacol (2-methoxyphenol): Similar phenolic structure but lacks the triazole ring.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a methoxy group and a phenolic structure but has an aldehyde group instead of a triazole ring.
Uniqueness
4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is unique due to the presence of both a methoxy group and a triazole ring, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-9-2-3-10(15)8(4-9)5-13-14-6-11-12-7-14/h2-7,15H,1H3/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEHEEIILNTSTK-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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